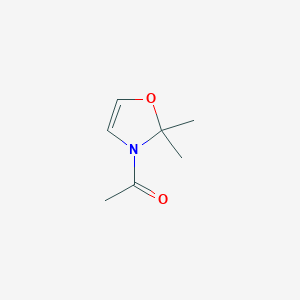
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with an acylating agent such as acetyl chloride in the presence of a base like pyridine. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family.
2,4-Dimethyl-1,3-oxazole: A similar compound with different substituents on the oxazole ring.
1,3-Oxazolidine: A related heterocyclic compound with a different ring structure.
Uniqueness
1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxazole derivatives.
特性
| 107557-35-7 | |
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
1-(2,2-dimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H,1-3H3 |
InChIキー |
BHFHYNZAFWZYIQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=COC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




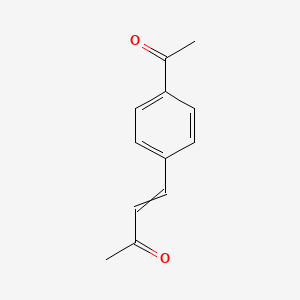
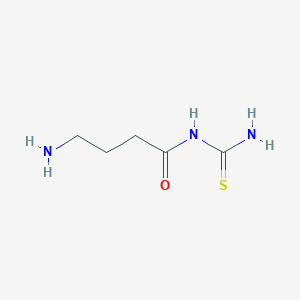
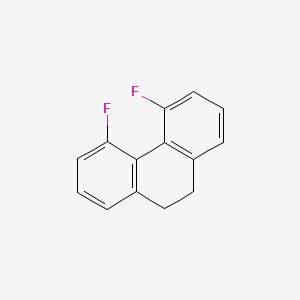
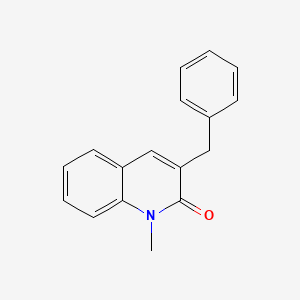
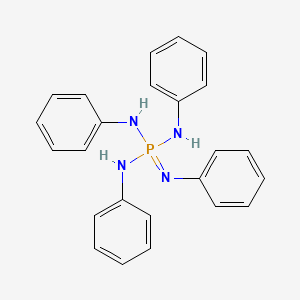
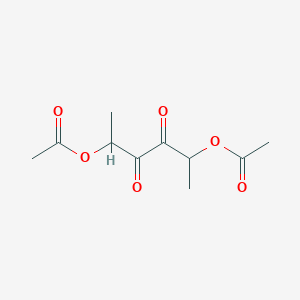
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
